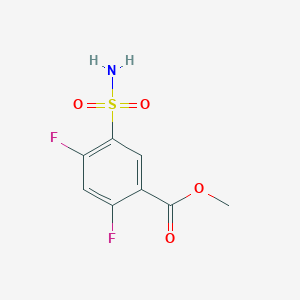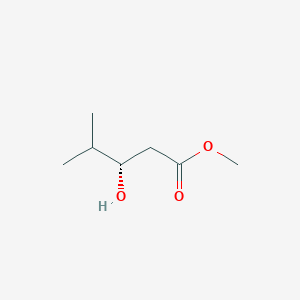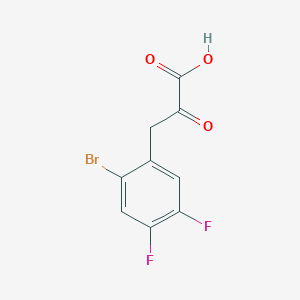
3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H5BrF2O2. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a keto group and a carboxylic acid group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a keto group and a carboxylic acid group. One common method involves the use of 2-bromo-4,5-difluorophenylboronic acid as a starting material. This compound undergoes a series of reactions, including Suzuki coupling and oxidation, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, fluorination, and subsequent functional group transformations under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and medicinal chemistry, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the keto and carboxylic acid groups, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with these targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-4,5-difluorophenyl)propanoic acid: This compound is similar in structure but lacks the keto group.
2-Bromo-4,5-difluorophenylacetic acid: Another related compound with a different functional group arrangement.
Uniqueness
3-(2-Bromo-4,5-difluorophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with the keto and carboxylic acid groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H5BrF2O3 |
|---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
3-(2-bromo-4,5-difluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5BrF2O3/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3H,2H2,(H,14,15) |
InChI Key |
CMFJIJXMULWIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



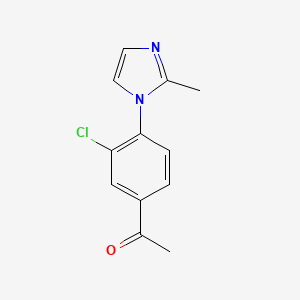



![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)
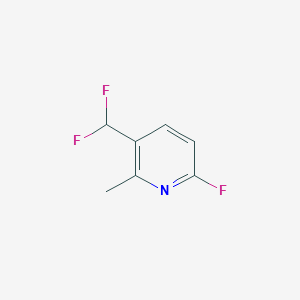
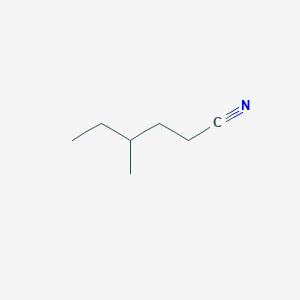
![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)
